molecular formula C18H21N3O2 B12899988 6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823801-54-3

6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12899988
CAS No.: 823801-54-3
M. Wt: 311.4 g/mol
InChI Key: OUOFYVAXQSJWPN-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a pyrrolidinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with pyrrolidine and a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidine derivatives.

Scientific Research Applications

1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Hydroxyphenyl)-4-(morpholin-1-yl)pyrimidin-5-yl)butan-1-one: Similar structure but with a morpholine ring instead of pyrrolidine.

    1-(2-(2-Hydroxyphenyl)-4-(piperidin-1-yl)pyrimidin-5-yl)butan-1-one: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.

Properties

CAS No.

823801-54-3

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[2-(2-hydroxyphenyl)-4-pyrrolidin-1-ylpyrimidin-5-yl]butan-1-one

InChI

InChI=1S/C18H21N3O2/c1-2-7-15(22)14-12-19-17(13-8-3-4-9-16(13)23)20-18(14)21-10-5-6-11-21/h3-4,8-9,12,23H,2,5-7,10-11H2,1H3

InChI Key

OUOFYVAXQSJWPN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3O

Origin of Product

United States

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